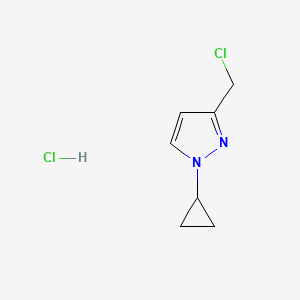

3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride

Description

Properties

CAS No. |

2866317-25-9 |

|---|---|

Molecular Formula |

C7H10Cl2N2 |

Molecular Weight |

193.07 g/mol |

IUPAC Name |

3-(chloromethyl)-1-cyclopropylpyrazole;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-5-6-3-4-10(9-6)7-1-2-7;/h3-4,7H,1-2,5H2;1H |

InChI Key |

BHTCALRDAVOVPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=CC(=N2)CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(chloromethyl)pyrazole, which is then cyclopropylated. The general steps are as follows:

Preparation of 3-(chloromethyl)pyrazole: This can be achieved by reacting pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

Cyclopropylation: The 3-(chloromethyl)pyrazole is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopropyl group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as sodium hydride or potassium carbonate.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The cyclopropyl group provides steric hindrance, enhancing the compound’s selectivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

- 3-(Chloromethyl)pyridine hydrochloride

- 3-(Chloromethyl)pyrazole

- 4-(Chloromethyl)pyridine hydrochloride

Uniqueness

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is unique due to the presence of both a cyclopropyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Biological Activity

3-(Chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structural features, including a pyrazole ring, a cyclopropyl group, and a chloromethyl substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₈ClN₂·HCl

- Molecular Weight : 193.07 g/mol

- Structural Features :

- Pyrazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.

- Cyclopropyl group: Contributes to the compound's reactivity and binding affinity.

- Chloromethyl substituent: Enhances electrophilic properties, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, resulting in the inhibition or modulation of their activity. This mechanism is crucial for understanding its potential therapeutic effects.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition, particularly in the context of protein-ligand interactions. It has shown promise in inhibiting various protein kinases, which are critical in signaling pathways related to cancer and other diseases. Research indicates that derivatives of pyrazole compounds can exhibit potent inhibitory effects on targets like c-Met protein kinase, which is implicated in tumor progression and metastasis .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, related pyrazole compounds have shown effectiveness against a range of bacteria and fungi. For instance, certain pyrazole derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, revealing significant antibacterial activity .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing novel pharmaceuticals targeting various diseases. Its structural characteristics allow for modifications that can enhance biological activity and specificity.

Case Studies

- Inhibition of c-Met Kinase : Research has highlighted the potential of pyrazole derivatives in inhibiting c-Met kinase, a target for cancer therapies. Compounds with similar structures have been evaluated in preclinical studies, showing promising results in inhibiting tumor growth .

- Antibacterial Activity : Various derivatives have been synthesized and tested for their antibacterial properties. One study reported that certain pyrazole compounds exhibited MIC values comparable to standard antibiotics against resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride | Methyl group instead of cyclopropyl | Different reactivity patterns |

| 5-(Chloromethyl)-1H-pyrazole | Lacks cyclopropyl; different substitution pattern | Varies in biological activity |

| 3-Cyclopropyl-1H-pyrazole | No chloromethyl group; simpler structure | Less reactive compared to chlorinated derivatives |

The unique combination of the chloromethyl and cyclopropyl groups in this compound may enhance its reactivity and specificity compared to similar compounds, leading to novel derivatives with tailored properties for specific pharmaceutical applications .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole hydrochloride?

Methodological Answer:

The synthesis typically involves alkylation of a pyrazole precursor. For example, a related compound (ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) was synthesized by refluxing a pyrazole derivative with an alkylating agent (e.g., 1-chloro-4-(chloromethyl)benzene) in acetonitrile with potassium carbonate as a base . Key steps include:

- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Base Choice: K₂CO₃ facilitates deprotonation of the pyrazole nitrogen, promoting alkylation.

- Reaction Time/Temp: Reflux (~80°C) for 3–5 hours ensures completion.

Post-reaction, purification via column chromatography or recrystallization (e.g., ethyl acetate) yields high-purity product .

Advanced: How does the cyclopropyl substituent influence the compound’s stability during nucleophilic substitution reactions?

Methodological Answer:

The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric Effects: The rigid cyclopropane ring may slow SN2 mechanisms by hindering backside attack. This contrasts with methyl or benzyl substituents (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole derivatives), which exhibit faster reactivity .

- Electronic Effects: Cyclopropane’s ring strain increases electron density at the pyrazole nitrogen, potentially enhancing nucleophilicity. However, steric factors dominate in polar solvents (e.g., DMF), leading to competing elimination pathways.

Experimental Design: Compare reaction kinetics in THF vs. DMF using NMR monitoring. For example, ’s use of dichloromethane for sulfonylation reactions highlights solvent-dependent stability .

Basic: What analytical techniques are recommended for characterizing purity and structure?

Methodological Answer:

- HPLC: Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm), as described in for related pyrazoles .

- FTIR: Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, NH stretches from hydrochloride salt at ~2500–3000 cm⁻¹) .

- X-ray Crystallography: Resolve crystal structure to verify regiochemistry (e.g., ’s use for ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate) .

- ¹H/¹³C NMR: Assign peaks using DEPT-135 (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; chloromethyl at δ 4.0–4.5 ppm) .

Advanced: How to address contradictions in reported reactivity of the chloromethyl group in different solvent systems?

Methodological Answer:

Contradictions often arise from solvent polarity and nucleophile compatibility:

- Polar Protic Solvents (e.g., MeOH): Promote hydrolysis of the chloromethyl group to hydroxymethyl, complicating functionalization.

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity but may cause side reactions with strong bases (e.g., elimination to form alkenes).

Resolution Strategy:

Control Water Content: Use molecular sieves or anhydrous solvents to minimize hydrolysis .

Low-Temperature Reactions: Conduct substitutions at 0–5°C to suppress elimination (e.g., as in ’s methylene chloride-based protocols) .

Competitive Kinetics Analysis: Compare SN1/SN2 pathways via Hammett plots or isotopic labeling.

Basic: What are common synthetic intermediates in the preparation of this compound?

Methodological Answer:

Key intermediates include:

- 1-Cyclopropyl-1H-pyrazole: Synthesized via cyclopropanation of allylic precursors or [2+1] cycloaddition .

- 3-(Hydroxymethyl)-1-cyclopropyl-1H-pyrazole: Chlorination with SOCl₂ or PCl₃ converts the hydroxymethyl to chloromethyl .

- Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during alkylation (e.g., ’s benzyl-protected pyrazole) .

Advanced: What strategies mitigate side reactions during functionalization of the pyrazole ring?

Methodological Answer:

- Regioselective Substitution: Direct electrophiles to the N1 position using bulky bases (e.g., LDA) to deprotonate selectively .

- Catalytic Approaches: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) avoids harsh conditions that degrade the chloromethyl group .

- In Situ Protection: Temporarily protect reactive sites (e.g., chloromethyl) with trimethylsilyl groups during ring functionalization .

Basic: How to assess the compound’s stability under storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .

- Light Sensitivity: Use amber vials to prevent photolytic dechlorination (common in halogenated heterocycles) .

- Moisture Control: Lyophilize and store under argon to prevent hydrochloride salt deliquescence .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model transition states for SN2 reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) .

- QSAR Models: Correlate substituent electronic parameters (σ, π) with reaction rates for predictive design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.